Cas no 2138279-90-8 (2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid)

2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a difluoroalkyl moiety adjacent to a pyrimidinone ring, enhancing its reactivity and metabolic stability. The compound’s unique scaffold makes it a valuable intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or nucleoside analogs. The presence of both fluorine atoms and a carboxylic acid group offers opportunities for further functionalization, enabling precise modifications for targeted drug design. Its stability under physiological conditions and compatibility with common synthetic protocols further underscore its utility in advanced chemical research.
2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid structure
2138279-90-8 structure
Product Name:2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
CAS No:2138279-90-8
MF:C7H6F2N2O3
MW:204.130948543549
CID:6432352
PubChem ID:165464037
Update Time:2025-06-10

2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
    • EN300-789030
    • 2138279-90-8
    • 2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
    • Inchi: 1S/C7H6F2N2O3/c8-7(9,6(13)14)3-11-4-10-2-1-5(11)12/h1-2,4H,3H2,(H,13,14)
    • InChI Key: WVIYVHPOGDIMMV-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN1C=NC=CC1=O)F

Computed Properties

  • Exact Mass: 204.03464838g/mol
  • Monoisotopic Mass: 204.03464838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 70Ų

2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid Pricemore >>

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Additional information on 2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid (CAS No. 2138279-90-8): A Comprehensive Overview

In the realm of pharmaceutical and agrochemical research, 2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid (CAS No. 2138279-90-8) has emerged as a compound of significant interest. This fluorinated pyrimidine derivative is gaining attention due to its unique structural properties and potential applications in drug discovery and material science. With the increasing demand for novel bioactive molecules, researchers are actively exploring its synthesis, mechanism of action, and industrial relevance.

The molecular structure of 2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid combines a difluoropropanoic acid moiety with a pyrimidinone ring, making it a versatile building block for medicinal chemistry. Recent studies highlight its role as a precursor for enzyme inhibitors and small-molecule therapeutics, particularly in targeting metabolic pathways. Its CAS No. 2138279-90-8 is frequently cited in patents related to anticancer agents and antiviral compounds, aligning with current trends in precision medicine.

From an environmental perspective, the sustainable synthesis of this compound is a hot topic among green chemistry advocates. Researchers are optimizing catalytic processes to reduce waste and energy consumption, addressing the growing focus on eco-friendly chemical production. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP) standards.

The commercial potential of 2,2-Difluoro-3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is underscored by its inclusion in high-throughput screening libraries. Pharmaceutical companies are investigating its structure-activity relationships (SAR) to develop next-generation biologics and diagnostic probes. Its fluorine atoms enhance metabolic stability, a key consideration in drug design for improved bioavailability.

In conclusion, CAS No. 2138279-90-8 represents a cutting-edge intersection of organic synthesis and biomedical innovation. As the scientific community prioritizes AI-driven drug discovery and personalized medicine, this compound’s applications are expected to expand, making it a focal point for future research and development.

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